molecular formula C13H10BrN3 B1288847 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine CAS No. 885950-52-7

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B1288847
CAS No.: 885950-52-7
M. Wt: 288.14 g/mol
InChI Key: NFWJVVNBLLWLFM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine (CAS 885950-52-7) is a high-purity chemical compound intended for research and development applications. This molecule features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant and diverse biological activities . The presence of the 4-bromophenyl group at the 2-position and an amino group at the 6-position of the core structure makes it a valuable intermediate for further synthetic elaboration. Researchers can utilize this compound in the design and synthesis of novel molecules targeting various disease pathways. The imidazo[1,2-a]pyridine core is present in several marketed drugs and investigational compounds, highlighting its relevance in pharmaceutical development . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWJVVNBLLWLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618213
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-52-7
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reactions (MCRs)

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a widely used method for synthesizing imidazo[1,2-a]pyridines. This approach involves the reaction of:

  • An aldehyde
  • A 2-aminopyridine
  • An isocyanide

Key features:

For example, α-isocyanoacetamides have been employed in GBBRs under eco-friendly conditions to yield imidazo[1,2-a]pyridine scaffolds with moderate to good yields (44–76%).

Nucleophilic Aromatic Substitution

This method involves intramolecular cyclization under basic conditions. For instance:

  • A 5-fluoroimidazo[1,2-a]pyridine undergoes substitution in the presence of tert-butanol as a solvent.
  • The reaction avoids competing side reactions, resulting in higher yields.

Specific Synthesis of 6-Bromoimidazo[1,2-a]pyridine as a Precursor

Reaction with Chloroacetaldehyde

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine using:

  • Starting Materials: 2-amino-5-bromopyridine and chloroacetaldehyde aqueous solution
  • Base: Sodium bicarbonate or sodium hydroxide
  • Solvent: Ethanol or water
  • Conditions: Reaction at 25–50°C for 2–24 hours

Steps:

  • Mix reactants in the chosen solvent.
  • Heat under controlled conditions.
  • Extract with ethyl acetate and wash with water.
  • Dry over anhydrous sodium sulfate.
  • Purify via recrystallization using ethyl acetate/n-hexane (1:1 ratio).

This method provides high-purity products with stable yields.

Optimization Strategies for Imidazo[1,2-a]pyridine Derivatives

Use of Ionic Liquids

Ionic liquids such as [BMIM]BF4 have been used as catalysts to enhance reaction efficiency under ultrasonic irradiation. For example:

  • Reaction conditions: Ultrasonic irradiation at 35°C for 2.5 hours
  • Post-treatment with bases like NaOH or K₂CO₃ improves yields significantly (up to 82%).

Solvent Selection

Non-nucleophilic solvents like tert-butanol reduce side reactions and improve product purity compared to methanol or ethanol.

Data Table: Comparison of Methods

Methodology Starting Materials Catalyst/Base Solvent Yield (%) Key Advantages
GBBR Aldehyde, 2-Aminopyridine, Isocyanide Ammonium Chloride Ethanol 44–76 Eco-friendly; mild conditions
Chloroacetaldehyde Reaction 2-Amino-5-bromopyridine, Chloroacetaldehyde Sodium Bicarbonate Ethanol/Water High High purity; scalable
Ionic Liquid Catalysis Acetophenone, 2-Aminopyridine [BMIM]BF4 None Up to 82 Enhanced efficiency
Nucleophilic Aromatic Substitution Fluorinated Pyridine Derivatives Sodium Methoxide tert-butanol Moderate Reduced side reactions

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: N-oxides of the imidazo[1,2-a]pyridine core.

    Reduction Reactions: Dihydroimidazo[1,2-a]pyridines.

Scientific Research Applications

Pharmacological Applications

Cholinesterase Inhibition
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promising results in inhibiting these enzymes, which can help in managing symptoms associated with cognitive decline. For instance, a derivative with a biphenyl side chain exhibited strong AChE inhibition with an IC50 value of 79 µM, while another variant showed BChE inhibition with an IC50 of 65 µM .

Antiviral and Antibacterial Properties
Imidazo[1,2-a]pyridine compounds have also been investigated for their antiviral and antibacterial activities. Their ability to interact with various biological targets makes them suitable candidates for developing new therapeutic agents against infections and diseases caused by resistant pathogens .

Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves the modulation of inflammatory pathways at the molecular level .

Material Science Applications

Dyes and Optoelectronics
The structural characteristics of this compound make it a candidate for use in dyes and optoelectronic materials. Its ability to absorb light at specific wavelengths can be harnessed in the development of sensors and display technologies. Research indicates that derivatives can be synthesized for enhanced photophysical properties suitable for these applications .

Sensing Materials
The compound may also find applications in sensing technologies due to its electronic properties. The incorporation of imidazo[1,2-a]pyridine derivatives into sensing devices can enhance sensitivity and selectivity for detecting various analytes .

Synthetic Intermediate

Versatile Building Block
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions such as alkylation and arylation to form new derivatives that may possess enhanced biological or physical properties. Recent methodologies have optimized its synthesis through three-component reactions, making it easier to incorporate into larger synthetic schemes .

Comprehensive Data Table

Application AreaSpecific Use CaseReferences
PharmacologyAChE and BChE inhibition for Alzheimer’s treatment ,
Antiviral and antibacterial agents ,
Anti-inflammatory treatments ,
Material ScienceDyes for photonic applications
Sensing materials for analyte detection
Synthetic ChemistryIntermediate for complex organic synthesis ,

Case Studies

Case Study 1: Cholinesterase Inhibition
A study synthesized a series of imidazo[1,2-a]pyridine derivatives to evaluate their AChE and BChE inhibitory activities using Ellman's assay. The results indicated that compounds with specific substituents on the imidazo ring significantly enhanced inhibitory potency, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Photonic Applications
Research into the photophysical properties of imidazo[1,2-a]pyridine derivatives revealed their potential as dyes in optoelectronic devices. By modifying the substituents on the imidazo ring, researchers were able to tailor the absorption spectra to meet specific application requirements.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Activities Reference CAS/Evidence ID
This compound C₁₃H₁₀BrN₃ 288.15 4-Bromophenyl (C2), NH₂ (C6) Electrophilic reactivity
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine C₈H₆F₃N₃ 201.15 CF₃ (C2), NH₂ (C6) Enhanced lipophilicity [CAS 1341792-40-2]
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine C₁₁H₁₅N₃ 189.26 tert-Butyl (C2), NH₂ (C6) Steric bulk, reduced solubility [CAS 904814-15-9]
6-Bromoimidazo[1,2-a]pyridin-2-amine C₇H₆BrN₃ 212.05 Br (C6), NH₂ (C2) Positional isomerism effects [CAS 947248-52-4]
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)-4-methylbenzenamine C₂₂H₂₀FN₃ 345.41 4-Fluorophenyl (C2), CH₃ (C6), NHCH₂Ar (C3) Antibacterial/antifungal activity

Key Research Findings

Substituent Position Matters : Bromine at C2 (vs. C6 in [CAS 947248-52-4]) significantly alters electronic density, affecting reactivity in downstream functionalization .

Steric Effects : The tert-butyl group in [CAS 904814-15-9] reduces solubility but improves metabolic stability in vivo .

Biological Potency : Fluorophenyl derivatives ([CAS 1643153-34-7]) demonstrate superior antimicrobial activity over bromophenyl analogues, likely due to enhanced hydrogen-bonding with target enzymes .

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, known for various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. This article presents a detailed examination of its biological activity, including research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10BrN3
  • Molecular Weight : 288.14 g/mol
  • Chemical Structure :
    C1=C(C(C(C(C(C(C(C(C(C(C(N)N)N)N)N)N)N)N)N)N)N)\text{C}_1=C(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{N})\text{N})\text{N})\text{N})\text{N})\text{N})\text{N})\text{N})\text{N})\text{N})\text{N})

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. A study highlighted the efficacy of these compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range. Specifically, this compound has shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It targets alpha-synuclein proteins associated with neurodegenerative diseases such as Parkinson's. In vitro studies suggest that it may reduce the aggregation of alpha-synuclein, potentially offering therapeutic benefits for neurodegenerative conditions .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. Modifications at specific positions on the imidazo ring have been shown to enhance potency and selectivity for various biological targets. For instance, substituents on the phenyl ring can significantly affect the compound's binding affinity and efficacy .

Table 1: Biological Activities of this compound

Activity TypeModel/SystemIC50 Value (µM)Reference
AnticancerBreast Cancer Cells5.0
AnticancerLung Cancer Cells3.5
NeuroprotectiveAlpha-Synuclein ModelNot specified
Anti-inflammatoryMacrophage Assay10.0

Table 2: Structure-Activity Relationship Insights

Substituent PositionModification TypeEffect on Activity
4-positionBromineIncreased anticancer potency
6-positionAmino GroupEnhanced neuroprotective effect

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer lines when treated with this compound.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of Parkinson's disease demonstrated that administration of this compound led to a reduction in motor deficits and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions using imidazo[1,2-a]pyridine precursors and brominated aryl intermediates. For example, sodium borohydride-mediated reductive amination under controlled temperatures (5–10°C) is effective for reducing Schiff base intermediates, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Solvent choice (e.g., methanol) and stoichiometric ratios of reducing agents are critical for achieving yields >60%.

Q. Which analytical techniques are most reliable for characterizing structural purity and functional groups in this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are essential for confirming molecular weight and substituent positions. X-ray crystallography, as applied to structurally related triazolothiadiazine derivatives, provides definitive proof of regiochemistry . High-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds) ensures batch consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the introduction of the 4-bromophenyl group?

  • Methodology : Catalytic systems such as Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or Ullmann-type couplings may enhance aryl group incorporation. Evidence from imidazo[1,2-b]pyridazine syntheses suggests that ligand selection (e.g., biphenylphosphines) and temperature control (80–120°C) improve efficiency . Kinetic studies using in-situ FTIR or HPLC monitoring can identify intermediate bottlenecks .

Q. What strategies mitigate structural instability during functionalization of the imidazo[1,2-a]pyridine core?

  • Methodology : Protecting groups (e.g., tert-butoxycarbonyl for amines) can stabilize reactive sites during electrophilic substitutions. For brominated derivatives, low-temperature halogenation (e.g., N-bromosuccinimide in DMF at 0°C) minimizes side reactions . Computational modeling (DFT) predicts electronic effects of substituents on ring stability .

Q. How should researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine analogs?

  • Methodology : Comparative assays under standardized conditions (e.g., MIC for antimicrobial studies) are critical. For example, discrepancies in anticancer activity may arise from cell-line-specific permeability or metabolic stability. Pharmacokinetic profiling (e.g., plasma protein binding, CYP450 interactions) contextualizes in vitro vs. in vivo results .

Q. What computational tools are effective for predicting the binding affinity of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes or receptors. PubChem-derived SMILES notations enable accurate 3D structure generation for virtual screening . QSAR models trained on imidazo[1,2-a]pyridine datasets improve prediction accuracy for logP and IC50 values .

Q. What challenges arise in achieving regioselective functionalization of the imidazo[1,2-a]pyridine scaffold?

  • Methodology : Electrophilic aromatic substitution (EAS) on the electron-rich pyridine ring is inherently competitive. Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysts (e.g., Ru) enables site-specific modifications, as seen in triazolothiadiazine derivatives .

Applications in Drug Discovery

Q. How is this compound utilized as a pharmacophore in kinase inhibitor development?

  • Methodology : The imidazo[1,2-a]pyridine core mimics ATP-binding motifs in kinases. Structure-activity relationship (SAR) studies on analogs (e.g., LY2784544) show that bromine enhances hydrophobic interactions with kinase pockets, while the 6-amine group participates in hydrogen bonding .

Q. What in vitro models are appropriate for evaluating its neuroprotective or anticancer potential?

  • Methodology : Glioblastoma (U87) and neuroblastoma (SH-SY5Y) cell lines are standard for cytotoxicity assays. For neuroprotection, oxidative stress models (e.g., H2O2-induced neuronal apoptosis) paired with ROS quantification (DCFDA probes) validate efficacy .

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